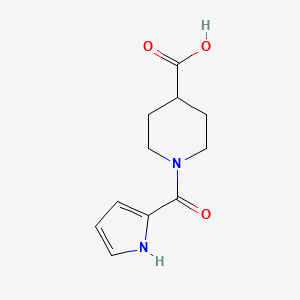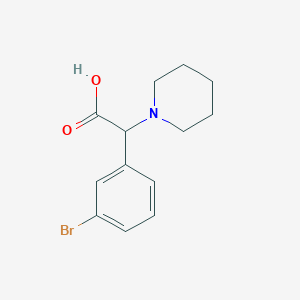
2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ブロモフェニル)-2-(ピペリジン-1-イル)酢酸は、ブロモフェニル基とピペリジニル基が酢酸部分に結合した有機化合物です。 このような構造を持つ化合物は、潜在的な生物活性の可能性があるため、医薬品化学においてしばしば注目されています。
2. 製法
合成経路と反応条件
2-(3-ブロモフェニル)-2-(ピペリジン-1-イル)酢酸の合成は、通常、以下の手順を含みます。
ピペリジニル基の形成: ピペリジン環を酢酸部分に結合させる。
カップリング反応: ブロモフェニル基をピペリジニル酢酸と最終的にカップリングする。
工業生産方法
工業生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路の最適化を行う可能性があります。 これには、触媒の使用、反応条件の制御、結晶化やクロマトグラフィーなどの精製技術が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:
Formation of Piperidinyl Group: The attachment of a piperidine ring to the acetic acid moiety.
Coupling Reaction: The final coupling of the bromophenyl group with the piperidinyl acetic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にピペリジニル基で、酸化反応を受ける可能性があります。
還元: 還元反応は、ブロモフェニル基を改変する可能性があります。
置換: フェニル環の臭素原子は、求核置換反応により他の官能基と置換され得る。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。 たとえば、酸化によってケトンまたはアルデヒドが生成される可能性があり、置換によってフェニル環にさまざまな官能基が導入される可能性があります。
4. 科学研究への応用
化学
化学において、2-(3-ブロモフェニル)-2-(ピペリジニル)酢酸は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学
生物学研究では、この化合物は、酵素や受容体などの生物学的標的との潜在的な相互作用について研究される可能性があります。
医学
医薬品化学では、この化合物の誘導体は、抗炎症作用や鎮痛作用などの潜在的な治療効果について調査される可能性があります。
産業
産業では、この化合物は、新しい材料の開発や、他の貴重な化合物の合成における中間体として使用できる可能性があります。
科学的研究の応用
Chemistry
In chemistry, 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
2-(3-ブロモフェニル)-2-(ピペリジニル)酢酸の作用機序は、分子標的との特定の相互作用によって異なります。 これには、受容体への結合、酵素の阻害、シグナル伝達経路の調節などが含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2-(3-クロロフェニル)-2-(ピペリジン-1-イル)酢酸
- 2-(3-フルオロフェニル)-2-(ピペリジン-1-イル)酢酸
- 2-(3-メチルフェニル)-2-(ピペリジン-1-イル)酢酸
独自性
2-(3-ブロモフェニル)-2-(ピペリジニル)酢酸に臭素原子が存在することにより、クロロ、フルオロ、またはメチルアナログと比較して、脂溶性が増加したり、生物学的標的との特定の相互作用が発生したりするなど、独特の特性が付与される可能性があります。
類似化合物との比較
Similar Compounds
- 2-(3-Chlorophenyl)-2-(piperidin-1-yl)acetic acid
- 2-(3-Fluorophenyl)-2-(piperidin-1-yl)acetic acid
- 2-(3-Methylphenyl)-2-(piperidin-1-yl)acetic acid
Uniqueness
The presence of the bromine atom in 2-(3-Bromophenyl)-2-(piperidin-1-yl)acetic acid may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, compared to its chloro, fluoro, or methyl analogs.
特性
分子式 |
C13H16BrNO2 |
|---|---|
分子量 |
298.18 g/mol |
IUPAC名 |
2-(3-bromophenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-11-6-4-5-10(9-11)12(13(16)17)15-7-2-1-3-8-15/h4-6,9,12H,1-3,7-8H2,(H,16,17) |
InChIキー |
ZLIOYKHWPKOPEP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(C2=CC(=CC=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


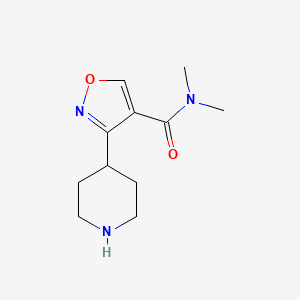

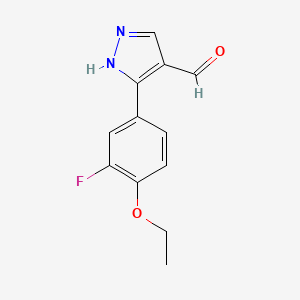
![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)
![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)

![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)
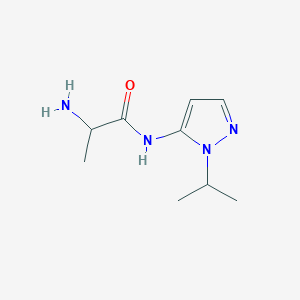
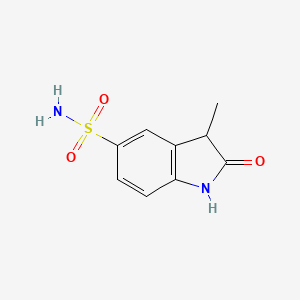
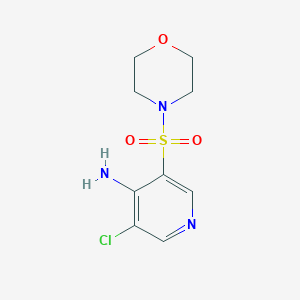
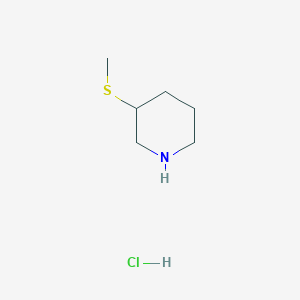
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
